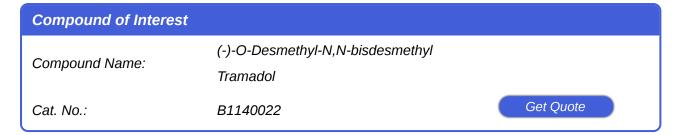


Technical Guide: (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tramadol metabolite, **(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol**, also known as (-)-N,N,O-Tridemethyltramadol. Due to the limited availability of data for this specific metabolite, information on closely related compounds is included for context and comparison.

Chemical Identification and Properties

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a tertiary metabolite of the centrally acting analgesic, tramadol. It is formed through successive demethylation of the parent compound.

Nomenclature and CAS Number:

- Systematic Name: 3-[(1S,2S)-2-(aminomethyl)-1-hydroxycyclohexyl]phenol
- Common Names: (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol, (-)-N,N,O-Tridemethyltramadol, Tramadol Metabolite M4
- CAS Number: There is ambiguity in publicly available databases for the specific (-)
 enantiomer. The CAS number for the racemic mixture, (rel)-3-[(1R,2R)-2-(aminomethyl)-1hydroxycyclohexyl]phenol, is 185502-41-4. It is crucial for researchers to confirm the identity
 and stereochemistry of their reference standards through analytical methods.



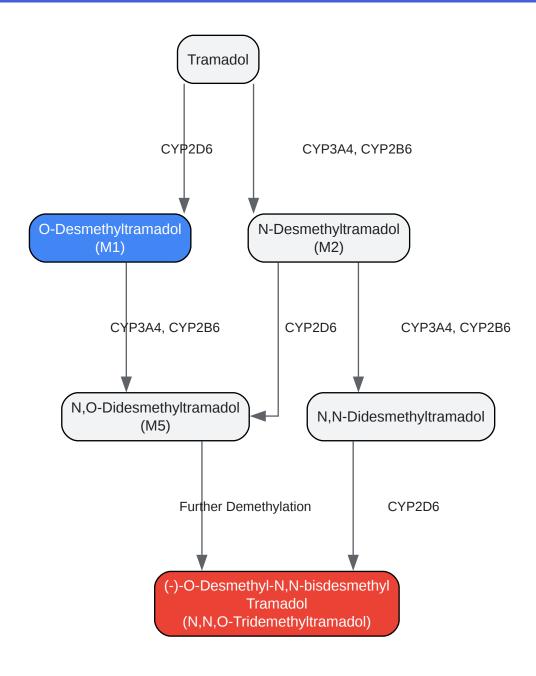
Physicochemical Properties:

| Property | Value |
|---------------------|--|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C Freezer, under inert atmosphere |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol |

Metabolic Pathway of Tramadol

Tramadol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major pathways are O-demethylation (catalyzed by CYP2D6) to form O-desmethyltramadol (M1), and N-demethylation (catalyzed by CYP3A4 and CYP2B6) to form N-desmethyltramadol (M2).[1][2] The target compound, N,N,O-Tridemethyltramadol, is a downstream metabolite.





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Metabolic pathway of Tramadol leading to the formation of its metabolites.

Pharmacological Data

The primary active metabolite of tramadol is (+)-O-desmethyltramadol ((+)-M1), which has a much higher affinity for the μ -opioid receptor than the parent drug.[3][4] In contrast, (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is considered to be pharmacologically inactive at the μ -opioid receptor.



Table 1: Affinity (Ki) of Tramadol and its Metabolites for the Human μ-Opioid Receptor[3][4]

| Compound | Affinity (Ki) [μM] |
|--------------------------------------|--------------------|
| (+/-)-Tramadol | 2.4 |
| (+)-M1 (O-Desmethyltramadol) | 0.0034 |
| (-)-M1 (O-Desmethyltramadol) | 0.240 |
| (+/-)-M2 (N-Desmethyltramadol) | > 10 |
| (+/-)-M3 (N,N-Didesmethyltramadol) | > 10 |
| (+/-)-M4 (N,N,O-Tridemethyltramadol) | > 10 |
| (+/-)-M5 (N,O-Didesmethyltramadol) | 0.100 |

Data presented as Ki (µM). A lower Ki value indicates a higher binding affinity.

Studies have shown that metabolites M2, M3, and M4 (N,N,O-Tridemethyltramadol) display only weak affinity for the human μ -opioid receptor and have no stimulatory effect in [35 S]GTP γ S binding assays, indicating a lack of agonistic activity.[3][4]

Specific pharmacokinetic data, such as half-life, Cmax, and bioavailability for **(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol**, are not extensively reported in the scientific literature.

Experimental Protocols

Due to the limited literature on the specific synthesis of **(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol**, a detailed protocol for the synthesis of the primary active metabolite, O-desmethyltramadol, is provided below as a reference. This is followed by a general analytical protocol for the detection of tramadol and its metabolites.

Synthesis of O-Desmethyltramadol (Racemic)

This protocol is adapted from a patented industrial-scale synthesis method.

Workflow Diagram:





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Workflow for the synthesis of O-Desmethyltramadol.

Methodology:

- Reaction Setup: To a suitable reaction flask, add commercially available Tramadol (e.g., 125 g), ethylene glycol (375 mL), polyethylene glycol-400 (0.5 g), and potassium hydroxide (175 g) under a nitrogen atmosphere.
- Demethylation: Heat the reaction mixture under nitrogen, raising the temperature to 195-200°C over a period of 3-4 hours. Maintain this temperature for 24 hours.
- Work-up:
 - Cool the reaction mixture to approximately 50°C.
 - Dilute the mixture with water and extract with toluene to remove any unreacted tramadol.
 - Separate the aqueous layer and acidify it to a pH of 4.
 - Extract the acidified aqueous layer twice with dichloromethane.
- Isolation and Purification:
 - Combine the dichloromethane extracts and concentrate them under reduced pressure.
 - Dry the resulting product at 75-80°C for 8 hours to yield crude O-Desmethyltramadol.



 Further purification can be achieved by converting the free base to a salt (e.g., hydrochloride salt) and recrystallizing from a suitable solvent like acetone to achieve high purity (>99%).

Analytical Protocol: Quantification of Tramadol and Metabolites in Urine by GC-MS

This protocol provides a general procedure for the simultaneous determination of tramadol and its metabolites in a biological matrix.

Methodology:

- Sample Preparation:
 - To 1 mL of urine, add an internal standard (e.g., Proadifen).
 - Perform a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether (MTBE).
 - Vortex and centrifuge the sample.
 - Separate the organic layer and perform a back-extraction with 0.1 M hydrochloric acid.
- Derivatization (if necessary): For GC-MS analysis, derivatization may be required to improve
 the chromatographic properties of the analytes. This can be done by evaporating the acidic
 extract to dryness and reacting the residue with a derivatizing agent (e.g., propionic
 anhydride).
- GC-MS Analysis:
 - Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate).
 - Inject an aliquot into the GC-MS system.
 - Gas Chromatography Conditions: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature to achieve separation of the analytes.



- Mass Spectrometry Conditions: Operate the mass spectrometer in Selective Ion
 Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for each
 analyte and the internal standard.
- Quantification:
 - Generate a calibration curve using standards of known concentrations.
 - Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Conclusion

(-)-O-Desmethyl-N,N-bisdesmethyl Tramadol is a tertiary, minor metabolite of tramadol. Current pharmacological data indicates that it has a very low affinity for the μ -opioid receptor and lacks opioid agonist activity. Detailed pharmacokinetic and synthetic data for this specific metabolite are scarce in the scientific literature. Researchers studying the complete metabolic profile of tramadol should consider this metabolite, although its contribution to the overall pharmacological effect of tramadol is likely negligible. The provided protocols for the synthesis of a major metabolite and for analytical determination offer a starting point for further investigation into the properties and behavior of tramadol's full range of metabolic products.

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To cite this document: BenchChem. [Technical Guide: (-)-O-Desmethyl-N,N-bisdesmethyl Tramadol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140022#cas-number-for-o-desmethyl-n-n-bisdesmethyl-tramadol]

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